molecular formula C16H20N2O B022041 9,10-Dihydrolysergol CAS No. 18051-16-6

9,10-Dihydrolysergol

Katalognummer: B022041
CAS-Nummer: 18051-16-6
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: UFKTZIXVYHGAES-WDBKCZKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dihydrolysergol (CAS 18051-16-6) is a significant ergoline alkaloid of high interest in advanced organic chemistry and neurobiological research. This compound serves as a key intermediate in the study of ergot alkaloid biosynthetic pathways and enzymatic processes. Its core research value lies in its structural similarity to neurotransmitters, making it an important pharmacological tool for investigating binding affinity and functional activity at serotonin and dopamine receptors. In chemical synthesis, this compound acts as a versatile starting material or intermediate for the preparation of more complex ergoline derivatives, which are subsequently evaluated for their biological activity. The compound's structure embodies a conformationally-restricted variant of phenethylamine pharmacophores, aiding in the exploration of structural features responsible for the activity of related bioactive compounds. Research involving this compound includes the exploration of its potential role in modulating biological processes that involve these key neurotransmitter systems. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKTZIXVYHGAES-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939343
Record name (6-Methylergolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18051-16-6
Record name Dihydroelymoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Methylergolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dihydrolysergol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROELYMOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39LU14H83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatizations of 9,10 Dihydrolysergol

Advanced Total Synthesis Methodologies

Total synthesis of the ergoline (B1233604) skeleton, including that of 9,10-dihydrolysergol, often involves the intricate construction of its tetracyclic ring system (designated as rings A, B, C, and D). Several advanced methodologies have been developed to achieve this, focusing on efficiency, stereocontrol, and the formation of the specific bond connections within the ergoline core.

Palladium-Catalyzed Intramolecular Cyclization Approaches

Palladium-catalyzed cyclization reactions have emerged as powerful tools in the construction of complex indole (B1671886) alkaloids, including the ergoline framework. These methods leverage the ability of palladium catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various mechanisms, such as Heck reactions and Larock indole annulations.

One approach involves the use of palladium(0)-catalyzed intramolecular Larock indole cyclization for the preparation of the embedded tricyclic indole (ABC ring system) of dihydrolysergol and dihydrolysergic acid. lookchem.comnih.gov This strategy allows for the efficient assembly of the core structure. Another palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups has been reported for the enantioselective total synthesis of (+)-lysergol, (+)-isolysergol, and (+)-lysergic acid, which constructs the C/D ring system and creates the C5 stereogenic center. acs.org Intramolecular Heck reactions have also been employed to forge the C ring of the ergoline skeleton. acs.orgresearchgate.net

Inverse Electron Demand Diels-Alder Reactions in D-Ring Construction

The inverse electron demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile, resulting in the formation of a six-membered ring. wikipedia.org This reaction has been successfully applied in the synthesis of the D ring of the ergoline system.

A divergent synthetic strategy for the total synthesis of dihydrolysergic acid and dihydrolysergol has been detailed, which utilizes a powerful inverse electron demand Diels-Alder reaction of a 5-carbomethoxy-1,2,3-triazine with a ketone-derived enamine for the introduction of a functionalized pyridine (B92270) ring, serving as a precursor for the diastereoselective reduction to the N-methylpiperidine D-ring. lookchem.comnih.gov This highlights the utility of IEDDA in constructing the specific heterocyclic ring present in this compound.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving control over the stereochemistry is crucial in the synthesis of pharmacologically active ergoline alkaloids due to the presence of multiple chiral centers. Enantioselective and diastereoselective synthetic pathways aim to produce a specific stereoisomer with high purity.

While the provided search results primarily discuss the synthesis of lysergic acid and lysergol (B1675761) stereoisomers using enantioselective methods like chiral aziridine (B145994) building blocks or Noyori hydrogenation pitt.edu, the divergent synthesis of dihydrolysergol and dihydrolysergic acid employing an IEDDA reaction followed by a remarkably diastereoselective reduction to the N-methylpiperidine D-ring demonstrates control over diastereochemistry in the formation of the saturated D ring. lookchem.comnih.gov Further research in enantioselective total synthesis routes specifically for this compound would build upon these advancements in stereocontrolled ergoline synthesis.

Semisynthetic Routes and Functional Group Transformations

Semisynthesis of this compound typically involves using more readily available ergot alkaloids as starting materials and performing targeted chemical transformations.

Preparative Methods from Lysergol and Related Ergoline Scaffolds

A common semisynthetic route to this compound involves the catalytic hydrogenation of lysergol, which reduces the Δ9,10 double bond. This reaction can be carried out using a palladium on carbon (Pd/C) catalyst in a solvent like DMF under hydrogen gas pressure. ijraset.com This method has been reported to yield this compound in high yields. ijraset.com For example, a reaction using lysergol and Pd/C in DMF at 60°C under 50 psi hydrogen pressure for 2 hours resulted in a 95.43% yield of this compound. ijraset.com Another report mentions an 86.59% yield using Pd/C in DMF. ijraset.com

Another starting material for the synthesis of 9,10-dihydrolysergic acid derivatives, which can be related to this compound synthesis, is 9,10-dihydrolysergic acid methyl ester. ijraset.com Additionally, this compound can be obtained from elimoclavine. google.com

Data Table: Semisynthesis of this compound from Lysergol

Starting MaterialCatalystSolventConditionsYield (%)Reference
LysergolPd/CDMF60°C, 50 psi H₂, 2 hours95.43 ijraset.com
LysergolPd/CDMFNot specified, hydrogenation86.59 ijraset.com
ElymoclavineNickel1,4-dioxaneHeating86.0 lookchem.com
LysergolPd/CDMF50-60°C, 2068.65-2585.81 Torr H₂97.0 lookchem.com

Selective Oxidation Reactions for Carbon Functionalization (e.g., to 9,10-Dihydrolysergal and 9,10-Dihydrolysergic Acid)

Selective oxidation of the primary alcohol group at C8 in this compound can lead to the formation of 9,10-dihydrolysergal (the corresponding aldehyde) and 9,10-dihydrolysergic acid (the corresponding carboxylic acid). These oxidation reactions are crucial for synthesizing various derivatives.

Oxidations of this compound derivatives to the corresponding aldehydes and carboxylic acids are reported to be rare. rsc.orgrsc.orgresearchgate.net However, methods have been developed to achieve these transformations. Swern oxidation (using DMSO/TFAA) has been used to oxidize 1N-acetyl-9,10-dihydrolysergol to 1N-acetyl-9,10-dihydrolysergal with a reported yield of 62%. ijraset.com It is noted that isomerization to 1N-acetyl-iso-9,10-dihydrolysergal occurred during this reaction. ijraset.com

Another approach for oxidizing this compound derivatives involves a combination of activated DMSO and Pinnick oxidation sequence to obtain the corresponding aldehydes and carboxylic acids. rsc.orgrsc.orgresearchgate.net For instance, oxidation of alcohol using Parikh-Doering conditions yielded the aldehyde in slightly lower yield than via Pfitzner-Moffatt reaction. rsc.org Pinnick oxidation of the aldehyde then furnished the corresponding 9,10-dihydrolysergic acid in 69% yield. rsc.org

TEMPO and iodobenzene (B50100) diacetate (IDBA) have also been employed for the oxidation of 1-(t-butoxycarbonyl)-9,10-dihydrolysergol to 1-N-(t-butoxycarbonyl)-9,10-dihydrolysergic acid. ijraset.com This oxidation was carried out in dichloromethane (B109758) and water at room temperature for 16 hours, starting from the protected dihydrolysergol. ijraset.com

The oxidation of 1-N-benzyl-9,10-dihydrolysergol to 1-N-benzyl-9,10-dihydrolysergal has been performed as an intermediate step in the preparation of secondary alcohols at C17. ijsart.com

Data Table: Selective Oxidation of this compound Derivatives

Starting MaterialOxidizing Agent(s)Product(s)Yield (%)NotesReference
1N-acetyl-9,10-dihydrolysergolSwern oxidation (DMSO/TFAA)1N-acetyl-9,10-dihydrolysergal62Isomerization to iso- form observed ijraset.com
This compound derivativeActivated DMSO, PinnickAldehyde, Carboxylic acidNot specifiedGeneral sequence reported rsc.orgrsc.orgresearchgate.net
Alcohol (this compound derivative)Parikh-DoeringAldehydeNot specifiedSlightly lower yield than Pfitzner-Moffatt rsc.org
Aldehyde (from oxidation)Pinnick oxidation9,10-dihydrolysergic acid69 rsc.org
1-(t-butoxycarbonyl)-9,10-dihydrolysergolTEMPO, IDBA1-N-(t-butoxycarbonyl)-9,10-dihydrolysergic acidNot specifiedReaction time 16 hours ijraset.com
1-N-benzyl-9,10-dihydrolysergolNot specified1-N-benzyl-9,10-dihydrolysergalNot specifiedIntermediate for further derivatization ijsart.com

Glycosylation and Ribosylation Studies of the Ergoline Nitrogen Atom

Modification of the indole nitrogen (N-1) of ergoline alkaloids, including this compound, has been explored to generate novel derivatives, such as N-glycosides and N-ribosides. These modifications are of interest due to the potential for altered pharmacological activities, drawing parallels to nucleosides. N-β-ribosides of this compound, along with other clavine alkaloids, have been synthesized. A common strategy involves the SnCl4-catalyzed ribosylation of trimethylsilyl (B98337) (TMS) derivatives of the ergoline alkaloids with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Similarly, N-2-deoxy-D-ribosides of this compound have been prepared through the SnCl4-catalyzed glycosylation of their TMS derivatives with 1-chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. β-galactosides of this compound have also been synthesized using β-galactosidase from Aspergillus oryzae. scispace.com

Introduction of Secondary Alcohol Moieties

The introduction of secondary alcohol moieties into the this compound structure, particularly at the C-17 position (referring to the numbering of the lysergic acid skeleton), has been achieved through synthetic routes utilizing 9,10-dihydrolysergal derivatives. A method involves the oxidation of 1-N-benzyl-9,10-dihydrolysergol to the corresponding aldehyde, 1-N-benzyl-9,10-dihydrolysergal. This aldehyde intermediate then serves as a substrate for Grignard reactions with various alkyl and aromatic Grignard reagents, leading to the formation of secondary alcohols at the C-17 position. ijsart.com The Swern oxidation of 1-N-benzyl-9,10-dihydrolysergol using trifluoroacetic anhydride (B1165640) (TFAA), dimethylsulfoxide (DMSO), and triethylamine (B128534) (TEA) has been reported to yield 1-N-benzyl-9,10-dihydrolysergal in 67% yield. ijsart.com The Grignard reaction requires anhydrous conditions due to the moisture sensitivity of Grignard reagents. ijsart.com

N-Dealkylation and N-Protection Strategies in Dihydrolysergol Precursors

N-dealkylation, particularly at the N-6 position of the ergoline core, is a significant transformation for the synthesis of various dihydrolysergol derivatives and related ergot alkaloids. This process involves the removal of an alkyl group from a nitrogen atom. researchgate.net For instance, N-6-dealkylation to the nor-derivative followed by re-alkylation with a labeled alkyl halide has been used to introduce isotopic labels. mdma.ch

N-protection strategies are crucial in multi-step syntheses involving dihydrolysergol precursors to prevent unwanted reactions at the nitrogen atoms, particularly the indole nitrogen (N-1) and the tertiary amine (N-6), while modifications are carried out at other positions. For example, in the synthesis of 9,10-dihydrolysergic acid from lysergol, the hydroxyl group is protected as a t-BDMSilyl ether, followed by protection of both N-1 and N-6 with BOC anhydride. ijraset.com The primary hydroxyl group can be protected as a silyl (B83357) ether, and N-1 can be protected with BOC anhydride before oxidation of the alcohol. ijraset.com The N-1 position can be conveniently protected by a tert-butyldimethylsilyl group when modifications are planned for other parts of the molecule, such as the C-10 position. mdma.ch

Design and Synthesis of Chemically Modified this compound Analogs

The synthesis of chemically modified this compound analogs is driven by the need to explore new pharmacological activities or to create specific reference standards. These modifications can occur at various positions of the ergoline scaffold.

Synthesis of 1-Methyl-10-methoxy-9,10-dihydrolysergol (MMDL) and 10-alpha-Methoxy-9,10-dihydrolysergol (MDL)

10-alpha-Methoxy-9,10-dihydrolysergol (MDL) and 1-methyl-10-methoxy-9,10-dihydrolysergol (MMDL) are notable derivatives. MDL is a metabolite of nicergoline (B1678741). hmdb.ca A synthetic route to MDL involves the methoxylation of lysergol with methanol (B129727) under ultraviolet light irradiation in the presence of concentrated sulfuric acid. google.com

MMDL can be synthesized from 10-alpha-methoxy-9,10-dihydrolysergol (MDL) through a methylation reaction. One reported method involves the reaction of 10-alpha-methoxy-9,10-dihydrolysergol with trimethylsulfoxonium (B8643921) iodide in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). google.com

The synthesis of these compounds is summarized in the table below:

CompoundPrecursor(s)Reagents/ConditionsProduct(s)Reference
10-alpha-Methoxy-9,10-dihydrolysergol (MDL)Lysergol, MethanolH2SO4, UV irradiation, 20-40°C10-alpha-Methoxy-9,10-dihydrolysergol google.com
1-Methyl-10-methoxy-9,10-dihydrolysergol (MMDL)10-alpha-Methoxy-9,10-dihydrolysergolTrimethylsulfoxonium Iodide, KOH, DMSO, 10-40°C1-Methyl-10-methoxy-9,10-dihydrolysergol google.com

Preparation of Defined Impurity Standards for Analytical Research

The synthesis of defined impurity standards for this compound and its derivatives is essential for analytical research, particularly in the pharmaceutical industry for quality control and method validation. rsc.orgrsc.org These standards are used to identify and quantify impurities present in active pharmaceutical ingredients (APIs) like cabergoline (B1668192), which is derived from 9,10-dihydrolysergic acid. rsc.orgrsc.org

Synthesis of these impurity standards often involves tailored routes to specifically produce the desired minor components. For example, European pharmacopoeial impurities of cabergoline, which are related to this compound and 9,10-dihydrolysergic acid, have been synthesized for use as analytical standards. rsc.orgrsc.org One approach involved the oxidation of a this compound derivative to the corresponding aldehyde and then to the carboxylic acid using activated DMSO and a Pinnick oxidation sequence. rsc.orgrsc.org This demonstrates the need for specific synthetic methods to access these compounds, which may be present as impurities from the synthesis or degradation of the main product. rsc.org

Biosynthetic Pathways and Bioconversion Processes of 9,10 Dihydrolysergol

Elucidation of 9,10-Dihydrolysergol as a Biosynthetic Intermediate in Fungi

The ergot alkaloid biosynthetic pathway diverges after the formation of chanoclavine-I aldehyde, leading to either lysergic acid derivatives or dihydroergot alkaloids. nih.govscispace.com This branching point is controlled by different forms of the enzyme EasA. nih.govscispace.com In fungi that produce dihydroergot alkaloids, a reductase version of EasA acts on chanoclavine-I aldehyde to produce festuclavine (B1196704). nih.govscispace.com

This compound has been identified as an intermediate in the dihydroergot alkaloid pathway, specifically in certain isolates of Claviceps gigantea. nih.gov It is described as an oxidized version of festuclavine, possessing a primary alcohol group at carbon 17. nih.gov While some C. gigantea isolates accumulate dihydrolysergic acid, others have been reported to terminate the pathway earlier, accumulating festuclavine and this compound. nih.gov This suggests that this compound lies downstream of festuclavine in this specific branch of the pathway.

Enzymatic Transformations within Dihydroergot Alkaloid Pathways

Following the formation of festuclavine via the reductase activity of EasA, the pathway to dihydroergot alkaloids involves further enzymatic transformations. nih.govscispace.com A key step is the oxidation of festuclavine to dihydrolysergic acid. nih.govscispace.com This reaction is catalyzed by a version of the cytochrome P450 monooxygenase CloA that is specific to dihydroergot alkaloid producers like Claviceps africana. nih.govscispace.com This dihydroergot alkaloid-specific CloA is capable of oxidizing the methyl group of festuclavine to a carboxylic acid group, yielding dihydrolysergic acid. nih.gov In contrast, the CloA found in lysergic acid-producing species oxidizes agroclavine (B1664434) to lysergic acid. nih.gov

While the precise enzymatic step directly converting festuclavine to this compound is not explicitly detailed in the search results, its position as an oxidized version of festuclavine and an intermediate accumulated before dihydrolysergic acid in some strains suggests it is formed through an oxidative step acting on festuclavine. The subsequent conversion of this compound to dihydrolysergic acid would likely involve further oxidation of the alcohol group to a carboxylic acid. The enzymes responsible for these specific transformations involving this compound warrant further investigation.

Molecular Biology and Genetic Regulation of this compound Biosynthesis

The genes involved in ergot alkaloid biosynthesis, including those in the dihydroergot alkaloid pathway, are often found clustered together in fungal genomes. wvu.eduscispace.com This gene clustering facilitates their coordinated regulation. The divergence of the dihydroergot alkaloid pathway is linked to the presence of specific alleles of key genes, such as easA and cloA. nih.govscispace.comasm.org The reductase form of EasA, responsible for festuclavine production, is found in dihydroergot alkaloid producers like C. africana and C. gigantea, as well as some species in the Trichocomaceae family. nih.govmdpi.com The specific version of cloA in these fungi encodes an enzyme that can oxidize festuclavine. nih.govmdpi.com

Studies involving gene knockout and complementation have been instrumental in elucidating the roles of specific genes in these pathways. For example, in Aspergillus fumigatus, the easM gene has been identified as encoding an enzyme that oxidizes festuclavine to fumigaclavine B, a downstream product in a related pathway. wvu.edu While easM is involved in a different branch leading to fumigaclavines, this highlights the genetic basis for enzymatic transformations of festuclavine and related intermediates like this compound. The specific genes and regulatory elements governing the accumulation of this compound in certain fungal strains represent an area of ongoing research.

Bioconversion as a Tool for Studying Ergot Alkaloid Metabolism

Bioconversion experiments, where intermediates are fed to fungal cultures or enzyme preparations, are valuable tools for dissecting biosynthetic pathways. The ability of certain C. gigantea isolates to accumulate this compound suggests that they either lack or have reduced activity of the enzyme(s) responsible for converting this compound further down the pathway to dihydrolysergic acid. nih.gov

Engineering fungal strains by introducing or modifying genes involved in ergot alkaloid biosynthesis can also serve as a form of bioconversion study. asm.org For instance, strategies involving the substitution of easA alleles and the augmentation with festuclavine-oxidizing cloA alleles have been used to engineer Metarhizium brunneum to produce and secrete different dihydroergot alkaloids. asm.org While these studies may not have focused specifically on this compound, the principle of manipulating enzymatic steps to alter the metabolic profile is directly applicable to understanding the conversions involving this intermediate. By genetically modifying fungi to block or enhance specific enzymatic steps around this compound, researchers can gain further insights into its position and transformation within the dihydroergot alkaloid pathway.

Metabolic Fate and Enzymatic Processing of 9,10 Dihydrolysergol Derivatives

Identification of 9,10-Dihydrolysergol Metabolites (e.g., from Nicergoline (B1678741) Metabolism)

The metabolism of nicergoline, a semisynthetic ergot derivative, serves as a primary example for understanding the metabolic fate of this compound derivatives. Following oral administration, nicergoline is rapidly and extensively metabolized. The initial and major metabolic step involves the hydrolysis of the ester linkage. nih.govmims.comtaylorandfrancis.comgoogle.comresearchgate.net This hydrolysis yields 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) as a key active metabolite. mims.comtaylorandfrancis.comresearchgate.netresearchgate.net

Based on research into nicergoline metabolism, the primary identified metabolites related to the this compound structure are:

CompoundOriginMetabolic Step Leading to Formation
1-methyl-10α-methoxy-9,10-dihydrolysergolNicergoline metabolismHydrolysis of ester linkage
10α-methoxy-9,10-dihydrolysergolNicergoline metabolismN-demethylation of MMDL

Characterization of Cytochrome P450 Enzyme Involvement (e.g., CYP2D6)

Enzymatic processing plays a crucial role in the metabolic cascade of this compound derivatives. In the case of nicergoline metabolism, the cytochrome P450 (CYP) enzyme system is significantly involved, particularly in the conversion of the initial metabolite, MMDL, to MDL. nih.govtaylorandfrancis.comnih.govresearchgate.netdrugbank.com

Research has identified Cytochrome P450 2D6 (CYP2D6) as the major enzyme catalyzing the N-demethylation of MMDL to form MDL. nih.govtaylorandfrancis.comnih.govresearchgate.netdrugbank.com Studies investigating the impact of genetic polymorphisms in drug metabolism have demonstrated a clear link between CYP2D6 activity and the metabolic profile of nicergoline. nih.gov Individuals classified as poor metabolizers of debrisoquine (B72478), a known substrate for CYP2D6, exhibit markedly different pharmacokinetic parameters for nicergoline metabolites compared to extensive metabolizers. nih.gov Specifically, poor metabolizers of debrisoquine show significantly higher plasma concentrations and area under the curve (AUC) values for MMDL, while MDL concentrations are often below the limit of quantification in these individuals. nih.gov This provides strong evidence that CYP2D6 is the primary enzyme responsible for the formation of MDL from MMDL.

The involvement of CYP2D6 highlights the potential for drug-drug interactions when this compound derivatives metabolized by this pathway are co-administered with inhibitors or inducers of CYP2D6. drugbank.compatsnap.com

Minor Metabolic Pathways and Conjugation Reactions

These minor pathways include demethylation at position 1 of the ergoline (B1233604) nucleus. nih.govresearchgate.net This process results in the formation of metabolites demethylated at this specific site on the ergoline structure.

Furthermore, conjugation reactions represent another minor route in the metabolism. nih.govgoogle.comresearchgate.net Following the hydrolysis of nicergoline, the resulting free alcohol metabolites, such as MMDL and MDL, can undergo conjugation with glucuronic acid. nih.govgoogle.comresearchgate.net This glucuronide conjugation typically increases the water solubility of the metabolites, facilitating their excretion from the body, primarily via urine. google.comuomustansiriyah.edu.iq While glucuronide conjugation is reported, its importance in humans may be minor compared to other metabolic routes. researchgate.net

These minor pathways and conjugation reactions contribute to the complete metabolic profile of this compound derivatives, leading to a range of metabolites that are eventually eliminated from the organism.

Receptor Pharmacology and Mechanistic Studies of 9,10 Dihydrolysergol and Its Analogs

Serotonin (B10506) Receptor (5-HT) Binding Affinity and Functional Efficacy Investigations (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The interaction of 9,10-Dihydrolysergol analogs with serotonin (5-HT) receptors is complex, demonstrating a range of activities from antagonism to partial agonism across different subtypes. Research has particularly focused on the 5-HT2 receptor family due to the prominent role of this system in the action of many ergoline (B1233604) compounds.

Studies on simple O-acylated derivatives of dihydrolysergol-I revealed that these compounds act as competitive antagonists of the 5-HT response in rat tail artery, a tissue rich in 5-HT2A receptors. The affinity of these derivatives for the 5-HT2A receptor is notably high, with pA2 values ranging from 7.33 to 8.40. This is significantly higher than the parent alcohol, dihydrolysergol-I, indicating that O-acylation enhances binding to this receptor subtype.

Further investigations into N-1-substituted analogs, such as 1-isopropyldihydrolysergol-I, have also demonstrated high affinity for 5-HT2A receptors, with a reported pA2 value of 8.50. nih.gov These compounds, however, displayed low affinity for 5-HT1B receptors in guinea-pig iliac artery. nih.gov

While extensive data exists for the 5-HT2A receptor, the activity of dihydrolysergol derivatives at other 5-HT subtypes is also noteworthy. Selected derivatives of the related compound, lysergol (B1675761), were found to have affinities for 5-HT2C receptors similar to their 5-HT2A affinities. Furthermore, N(1)-unsubstituted lysergol derivatives were identified as partial agonists at 5-HT2C receptors, a characteristic that was absent in their N(1)-isopropyl counterparts. This suggests that substitution at the N(1) position can modulate the functional efficacy at 5-HT2C receptors.

The broader class of ergoline derivatives displays varied selectivity profiles across 5-HT1 and 5-HT2 receptors. For instance, compounds like dihydroergocryptine are more selective for the 5-HT1 receptor, whereas lisuride shows preferential affinity for the 5-HT2 receptor. nih.gov

Receptor Affinity (pA2) of this compound Analogs at the 5-HT2A Receptor
Compound5-HT2A Receptor Affinity (pA2)Reference Tissue
O-Acylated Dihydrolysergol-I Derivatives7.33 - 8.40Rat Tail Artery
1-Isopropyldihydrolysergol-I8.50Rat Tail Artery

Dopaminergic Receptor Interaction Profiling

The ergoline skeleton is a well-established pharmacophore for dopamine (B1211576) receptor ligands, particularly agonists for the D2 receptor subtype. nih.gov Many semisynthetic derivatives of ergot alkaloids are potent dopamine agonists and have been developed for clinical use in conditions such as Parkinson's disease. nih.gov

Compounds like Bromocriptine and Lisuride are classic examples of ergoline derivatives that exhibit potent agonist activity at D2 dopamine receptors. nih.gov While direct binding data for this compound at dopamine receptors is not extensively detailed in the cited literature, the shared ergoline scaffold strongly suggests a potential for interaction. The affinity of various ergolines for the D2 receptor is a key predictor of their activity in dopaminergic systems. nih.gov

Receptor Affinity (Ki, nM) of Representative Ergoline Compounds at Dopamine Receptors
CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Receptor Source
Bromocriptine2.14.6Human recombinant
Lisuride1.23.4Human recombinant
Ergotamine1.01.4Human recombinant

Adrenergic Receptor (alpha-1A) Modulation Studies

The interaction of this compound and its analogs with adrenergic receptors is a key factor in determining their receptor selectivity. Studies have shown that cycloalkanecarboxylic esters derived from dihydrolysergol-I display low or marginal affinity at alpha1-adrenoceptors. nih.gov This contrasts with their high affinity for 5-HT2A receptors, indicating a significant degree of selectivity.

Specifically, lysergol derivatives with an isopropyl substituent at the N(1) position were found to be highly specific 5-HT2A receptor antagonists, with a 5-HT2A/alpha1 selectivity ratio ranging from 302 to 3548. This high degree of selectivity is a notable feature of this particular structural class of ergolines.

However, the broader ergoline class exhibits a wide range of affinities for alpha-adrenoceptors. Compounds such as ergotamine and dihydroergotamine (B1670595) behave as antagonists or low-efficacy partial agonists at alpha(1A), alpha(1B), and alpha(1D)-adrenoceptor subtypes with nanomolar receptor affinity. nih.gov Another ergoline, Nicergoline (B1678741), shows marked in vitro affinity for alpha-1 noradrenergic receptors with an IC50 of 0.2 nM. These findings highlight that while some dihydrolysergol derivatives are highly selective against alpha-1 receptors, other members of the ergoline family engage these receptors with high affinity. nih.gov

Structure-Activity Relationship (SAR) Analysis for Receptor Selectivity

The structure-activity relationship (SAR) of this compound and its analogs reveals several key structural determinants for receptor affinity and selectivity.

Ergoline Core: The tetracyclic indolo[4,3-fg]quinoline system of the ergoline scaffold is considered the primary molecular fragment responsible for the high affinity at 5-HT2A receptors. This suggests that the core structure itself is a critical pharmacophore for this receptor interaction. nih.gov

Substitution at C-8: Modifications at the C-8 position significantly influence pharmacological activity. For instance, the conversion of the primary alcohol in dihydrolysergol-I to cycloalkanecarboxylic esters enhances 5-HT2A receptor affinity. The size of the ester's alicyclic ring can also modulate activity, with smaller rings sometimes conferring higher potency. nih.gov

Substitution at N-1: The introduction of an isopropyl substituent at the N(1) position of the indole (B1671886) nitrogen does not consistently enhance 5-HT2A receptor affinity. However, this modification can dramatically increase selectivity for the 5-HT2A receptor over alpha1-adrenergic receptors. This substitution can also abolish agonist activity at 5-HT2C receptors, indicating its role in determining functional efficacy.

Allosteric Modulation Phenomena and Competitive Antagonism Research

Research into the mechanistic action of dihydrolysergol derivatives at the 5-HT2A receptor has provided insights into their mode of antagonism. In contrast to classical ergoline antagonists like methysergide, simple O-acylated derivatives of dihydrolysergol-I produce a competitive antagonism of the 5-HT response in the rat tail artery. This indicates that they bind to the same site as the endogenous agonist (orthosteric site) and compete directly with it, without inducing a conformational change that would lead to receptor activation.

Furthermore, studies on related lysergol derivatives have shown that they can cause an insurmountable blockade of the contractile effect of 5-HT at 5-HT1B receptors. This suggests a non-competitive mechanism of action at this specific receptor subtype, where the antagonist may bind irreversibly or to an allosteric site, preventing the agonist from eliciting a full response regardless of its concentration.

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is also highly relevant to the ergoline class. For example, the non-psychedelic ergoline Lisuride is known to be a G protein-biased agonist at the 5-HT2A receptor, which may contribute to its distinct pharmacological profile compared to psychedelic ergolines like LSD. frontiersin.orgbiorxiv.org

Insights into Neurotransmitter System Influence by Ergoline Scaffolds

The ergoline scaffold's ability to interact with multiple receptor systems, primarily serotonergic and dopaminergic, allows it to exert a profound influence on neurotransmitter systems in the brain. nih.gov The dual activity of many ergolines as both serotonin and dopamine receptor ligands underlies their complex pharmacological profiles and therapeutic applications in a wide range of disorders. nih.gov

Studies on ergoline derivatives like nicergoline have shown that they can enhance the turnover of catecholamines, particularly dopamine and noradrenaline. This effect is likely mediated by their interaction with alpha-adrenoceptors and dopamine receptors. The enhancement of dopamine turnover has been observed to be more pronounced in mesolimbic areas of the brain.

The complex interplay between receptor subtypes further modulates neurotransmitter systems. For example, the activation of 5-HT2C receptors is known to regulate both serotonin and dopamine systems. The ability of certain ergolines to act as partial agonists at this receptor can therefore have a cascading effect on the activity of dopaminergic neurons. This intricate cross-talk between neurotransmitter systems is a hallmark of the action of drugs based on the ergoline scaffold.

Structural Elucidation and Conformational Analysis of 9,10 Dihydrolysergol

Single-Crystal X-ray Diffraction Studies of 9,10-Dihydrolysergol Derivatives

While a single-crystal X-ray structure of the parent this compound is not extensively reported in the available literature, significant structural insights can be gleaned from studies on its close derivatives. One such informative investigation involves an aminoborane (B14716983) complex of a nicergoline (B1678741) intermediate, specifically BH3-MeLuol (borate(1-), trihydro-N6-(1methyl-10α-methoxy-9,10-dihydrolysergol(1+))). mdpi.com This analysis provides a detailed view of the ergoline (B1233604) core structure in a crystalline environment.

The study revealed that the derivative crystallizes in the orthorhombic system with the space group P 21 21 21. mdpi.com The crystallographic data provides a precise map of atomic positions, from which bond lengths, bond angles, and torsion angles that define the molecule's conformation can be determined.

ParameterValue
Empirical FormulaC18H27BN2O2
Formula Weight314.24 g/mol
Temperature180 K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP 21 21 21

In this derivative, the conformation of the ergoline skeleton is well-defined. A notable feature is the rotation of the hydroxymethyl group, with a C5–C6–C17–O1 torsion angle of -55.54(14)°. mdpi.com This contrasts with the conformation observed in related structures, highlighting the influence of substitution and crystal packing on the preferred geometry. mdpi.com

Computational Chemistry Approaches for Molecular Conformation and Stability

In the absence of extensive experimental data for this compound itself, computational chemistry offers a powerful avenue to explore its conformational landscape and relative stabilities. Quantum chemical models are instrumental in understanding the preferred shapes of molecules and the energy barriers between different conformations. nih.gov

For complex molecules like ergot alkaloids, methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to optimize molecular geometries and calculate the relative energies of different conformers. These calculations can reveal the most stable, low-energy shapes of the molecule in the gas phase. Furthermore, computational models can predict spectroscopic properties, which can then be compared with experimental data to validate the calculated structures.

The conformational flexibility of the ergoline ring system, particularly the D-ring, is a key determinant of its interaction with biological targets. Computational studies on related ergot alkaloids have demonstrated that epimerization at the C8 position, a critical feature of this class of compounds, proceeds through an intermediate enol-conformation. nih.gov Similar theoretical investigations for this compound could elucidate the energy landscape for its conformational changes and provide insights into its molecular dynamics.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Dihydrogen Bonds)

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. The analysis of the crystal structure of the aforementioned aminoborane derivative of this compound reveals several key interactions that dictate its solid-state architecture. mdpi.com

A particularly interesting and relatively uncommon interaction observed is a dihydrogen bond. mdpi.com This is a type of hydrogen bond where a protonic hydrogen (from an N-H or O-H group) interacts with a hydridic hydrogen (from a metal-hydride or, in this case, a boron-hydride). mdpi.comnih.gov In the crystal structure of BH3-MeLuol, the molecules form infinite zigzag chains along the c-axis through bifurcated dihydrogen bonds of the type O–H···H2-(HB). nih.gov

Beyond the novel dihydrogen bond, the crystal packing is further stabilized by more conventional interactions. These include O–H···O hydrogen bonds that crosslink the molecular chains and weak C–H···π contacts. nih.gov The interplay of these various forces results in a highly organized and stable three-dimensional lattice. The fused rings of adjacent molecules in the zigzag chain adopt an angle of 51°, while neighboring molecules in a perpendicular arrangement have their fused ring systems at an angle of 87°. nih.gov

Interaction TypeDescription
Dihydrogen BondBifurcated O–H···H2-(HB) interactions forming infinite zigzag chains.
Hydrogen BondO–H···O bonds crosslinking the molecular chains.
C–H···π ContactsWeak interactions contributing to the overall stability of the packing.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques (HPLC, LC-MS) for Isolation and Quantification

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the isolation, separation, and quantification of 9,10-dihydrolysergol from complex matrices, including reaction mixtures and biological samples. nih.govoregonstate.eduyakhak.org These methods offer high sensitivity and specificity, essential for analyzing compounds present at varying concentrations.

HPLC is widely used for the quantitative determination of ergot alkaloids and their derivatives. oregonstate.edunih.gov Reversed-phase chromatography is commonly employed for the separation of ergoline (B1233604) compounds. nih.gov Mobile phases often consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water, buffered to an alkaline pH using additives such as ammonium (B1175870) hydroxide (B78521), ammonium carbonate, ammonium carbamate, or triethylamine (B128534). nih.gov Alkaline conditions are preferred to maintain the stability of epimers and improve separation. nih.govnih.gov Detection methods coupled with HPLC for ergot alkaloids include Ultraviolet (UV) and Fluorescence Detection (FLD). nih.gov

LC-MS, particularly LC coupled with tandem mass spectrometry (LC-MS/MS), has become a standard approach for trace quantification and identification of ergot alkaloids and their metabolites due to its high specificity and sensitivity. nih.govyakhak.orgnih.gov LC-MS allows for the determination of molecular mass and provides empirical formulas through isotopic distribution information. oregonstate.edu Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting isolated molecular ions. oregonstate.edu

For instance, an HPLC-MS method was developed for the quantitation of 10α-Methoxy-9,10-dihydrolysergol (MDL), a metabolite of nicergoline (B1678741), in human plasma. This method utilized a reversed-phase C8 column with a mobile phase of ammonium acetate-acetonitrile and detected the compound using selected ion monitoring (SIM) mode, yielding a protonated molecular ion ([M+H]+) at m/z 287. yakhak.org Another HPLC method for MDL in human plasma used a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate, detected at 225 nm. ingentaconnect.commagtechjournal.com

Table 1 provides illustrative examples of chromatographic conditions used for the analysis of dihydrolysergol derivatives.

TechniqueColumnMobile PhaseDetectionAnalyteMatrixReference
HPLCODS (Reversed-phase)Acetonitrile - 0.1 mol/L pH 5 Ammonium Acetate (1:4)225 nm10α-Methoxy-9,10-dihydrolysergolHuman Plasma ingentaconnect.com
HPLC-MSZorbax SB-C810 mM Ammonium Acetate - Acetonitrile (10:90)MS (SIM, m/z 287)10α-Methoxy-9,10-dihydrolysergolHuman Plasma yakhak.org
HPLCDiamonsil C18Acetonitrile - 20 mmol·L-1 KH2PO4 (22:78)Not specified (UV likely)1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL)Plasma magtechjournal.com
UPLC-IM-QTOFMSNot specifiedAcetonitrileMS (ESI, QTOF)This compoundHoney, Beverages scirp.org

Spectroscopic Characterization (NMR, IR) for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for confirming the chemical structure of this compound and its derivatives.

NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the hydrogen and carbon atoms within the molecule, allowing for the determination of connectivity and stereochemistry. ijraset.com Chemical shifts (δ), multiplicity, and coupling constants in ¹H NMR spectra are characteristic of specific proton environments. ijraset.comijsart.com ¹³C NMR spectroscopy provides information about the carbon skeleton. ijraset.com For ergot alkaloids and their derivatives, NMR analysis remains important due to its high accuracy and specificity for structural determination. nih.govresearchgate.net

Table 2 presents selected NMR data reported for this compound and related compounds.

NucleusSolventFrequency (MHz)Chemical Shift (δ ppm) - Selected PeaksReference
¹HDMSO-d64001.31-1.40 (m, H9ax), 2.07 (s, N-CH3), 2.93-2.96 (m, H10, H9eq, H8ax), 6.8-6.97 (d, H2), 7.06-7.10 (m, H13, H14) ijraset.com
¹HCDCl34000.99-1.02 (t, H9a), 2.69 (s, NCH3), 2.82-2.88 (m, H4a, H9e, H10), 7.04 (d, H-12), 7.26-7.32 (m, H13) ijraset.com
¹³CCDCl310013.7 (CMe), 19.77 (C17), 25.65 (C4), 29.43 (C9), 37.86 (C10), 59.61 (C7), 66.98 (C5), 83.78 (C-O) ijraset.com

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule based on characteristic absorption bands in the infrared region. ijraset.comijsart.com For example, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and N-H stretches can be identified through their specific absorption frequencies in the IR spectrum. ijraset.comijsart.com IR spectra are typically recorded using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). ijraset.comrsc.org

Table 3 shows representative IR absorption bands for this compound and a related aldehyde derivative.

CompoundState/MethodSelected IR Bands (cm⁻¹)Functional Group IndicationReference
This compoundKBr3329, 2979, 1559, 1483, 1077, 758O-H, C-H, C=C (indole), C-N, C-O ijraset.com
1-N-Benzyl-9,10-dihydrolysergalNot specified1692C=O (Aldehyde) ijsart.com
1-N-Benzyl-17-ethyl-9,10-dihydrolysergolNot specified3254O-H (Secondary Alcohol) ijsart.com

Mass spectrometry (MS), often coupled with chromatography (LC-MS), provides molecular weight information and fragmentation patterns that are highly useful for identifying and confirming the structure of this compound. oregonstate.edunih.govnih.gov The protonated molecular ion ([M+H]+) is commonly observed in electrospray ionization (ESI) mass spectra. yakhak.orgnih.gov

Quantitative Impurity Profiling in Synthetic Processes

Quantitative impurity profiling is a critical aspect of quality control in the synthesis of this compound and its use as a precursor for pharmaceuticals. rsc.org Analytical methods are employed to identify and quantify impurities present in the synthetic product. These impurities can arise from starting materials, reagents, by-products, or degradation products.

Chromatographic techniques, particularly HPLC, are essential for separating the target compound from impurities. rsc.org LC-MS is frequently used for identifying unknown impurities by providing molecular weight and fragmentation data. oregonstate.edunih.gov The synthesis of known impurities, such as those specified by pharmacopoeias for related compounds like cabergoline (B1668192) (which is derived from 9,10-dihydrolysergic acid, a compound closely related to this compound), is important for their use as analytical standards in impurity profiling. rsc.orgrsc.org

The development of specific synthetic routes for impurities allows for their characterization and subsequent use as reference standards for quantitative analysis. rsc.orgrsc.orgaxios-research.comsynzeal.com For example, European pharmacopoeial impurities of cabergoline have been synthesized and used as HPLC analytical standards. rsc.orgrsc.org Impurity profiling helps ensure the purity and quality of this compound and derived pharmaceutical products, which is crucial for regulatory compliance and product performance.

Table 4 illustrates the role of impurity profiling in the context of cabergoline synthesis, where this compound derivatives are involved.

Related Compound (API)Relevant Precursor/IntermediateImpurities Profiled (Examples)Analytical Techniques UsedPurposeReference
Cabergoline9,10-Dihydrolysergic acidImpurities A, B, C, D (Ph. Eur.)HPLC, NMR, MSAnalytical standards for manufacturing QC rsc.orgrsc.org

The stringent control of impurities in synthetic processes involving this compound is paramount to ensure the quality and safety of downstream pharmaceutical products.

Prospective Research Directions and Uncharted Avenues for 9,10 Dihydrolysergol

Rational Design of Novel Ergoline (B1233604) Derivatives with Enhanced Receptor Selectivity

The development of new therapeutic agents from the 9,10-dihydrolysergol scaffold hinges on the principles of rational drug design, a strategy aimed at creating molecules with high affinity and selectivity for a specific biological target. nih.govnih.gov The goal is to maximize therapeutic effects by fine-tuning the molecular structure to interact precisely with desired receptors while minimizing off-target interactions.

Research into various ergoline derivatives has demonstrated that even minor structural modifications can significantly alter receptor binding profiles. For instance, the introduction and positioning of a tert-butyl group on the ergoline nucleus can confer significant selectivity for either 5-HT1A or 5-HT2 serotonin (B10506) receptors. nih.gov Similarly, O-acylation of dihydrolysergol-I derivatives has been shown to produce competitive antagonists of 5-HT at 5-HT2 receptors. nih.gov

Future rational design strategies for this compound derivatives will likely focus on:

Targeting Receptor Subtypes: Exploiting subtle differences in the amino acid residues of receptor subtypes to design ligands that can distinguish between them. This could lead to drugs with more precise actions. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying different positions on the this compound molecule—such as the N1 and N6 positions or the C8 side chain—and evaluating the resulting changes in receptor affinity and functional activity. nih.govsigmaaldrich.com

Conformational Locking: Introducing chemical modifications that restrict the molecule's flexibility, locking it into a conformation that is optimal for binding to a specific target receptor. nih.gov

These approaches, guided by an iterative process of synthesis and biological testing, will enable the creation of novel compounds derived from this compound with highly tailored pharmacological profiles.

Modification StrategyTarget Receptor(s)Observed Effect on Selectivity
Introduction of Tert-butyl Group5-HT1A, 5-HT2 ReceptorsPosition of the group confers selectivity for either receptor subtype. nih.gov
O-acylation5-HT2 ReceptorsCreates competitive antagonists for serotonin at this receptor. nih.gov
N1-isopropyl Substitution5-HT2 Receptors, Alpha-1 AdrenoceptorsDid not generally enhance 5-HT2 affinity but lowered affinity for alpha-1 adrenoceptors. nih.gov

Biotechnological Approaches for Engineered Biosynthesis of Analogs

The natural production of ergoline alkaloids by various fungi, particularly those of the Clavicipitaceae family, offers a blueprint for biotechnological production. nih.govmdpi.com The genes responsible for ergot alkaloid biosynthesis are often found in clusters, making them amenable to genetic engineering. wvu.edursc.org This opens up the possibility of using engineered microorganisms as cellular factories to produce this compound and its novel analogs.

The biosynthetic pathway for ergot alkaloids begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). mdpi.com A series of enzymatic steps constructs the tetracyclic ergoline core. rsc.org A key branch point in the pathway determines whether an unsaturated ergoline (like agroclavine) or a saturated one (like festuclavine) is formed. Festuclavine (B1196704) serves as a precursor to dihydrolysergic acid, a close relative of this compound. wvu.edu

Prospective biotechnological avenues include:

Heterologous Expression: Transferring the entire biosynthetic gene cluster, or specific genes from it, into more easily culturable host organisms like Escherichia coli or the yeast Saccharomyces cerevisiae. mdpi.com This can enable more controlled and scalable production.

Enzyme Engineering and Biocombinatorial Approaches: Modifying the enzymes within the biosynthetic pathway to accept different substrates or to perform slightly different chemical reactions. This "biocombinatorial" approach could generate a library of novel this compound analogs that are not found in nature. nih.gov

Pathway Engineering: Overexpressing genes for rate-limiting steps or knocking out genes for competing pathways to increase the yield of the desired compound. For example, researchers have successfully engineered the fungus Metarhizium brunneum to produce dihydrogenated (saturated) versions of its natural ergot alkaloids. wvu.edu

These biotechnological strategies provide a powerful and sustainable platform for producing both this compound and a diverse range of new derivatives for pharmacological screening. mdpi.com

Biotechnological ApproachDescriptionPotential Outcome for this compound
Heterologous ExpressionTransferring biosynthetic genes to a different host organism (e.g., yeast, E. coli). mdpi.comScalable and controlled production of this compound.
Enzyme EngineeringModifying the structure and function of pathway enzymes. nih.govCreation of novel analogs with altered chemical structures.
Pathway EngineeringDeleting or overexpressing specific genes in the natural producing fungus. wvu.eduIncreased yield and production of specific dihydro-derivatives.

Computational Modeling and Simulation for Predictive Pharmacological Outcomes

Computational pharmacology provides powerful in silico tools to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological targets. eujournal.org These methods can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test, saving considerable time and resources. nih.gov

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.gov By creating a three-dimensional model of a target receptor (e.g., a dopamine (B1211576) or serotonin receptor) and a potential this compound derivative, docking simulations can calculate a "binding energy" score. A more negative score typically indicates a stronger, more stable interaction. nih.govnrfhh.com

Future research leveraging computational modeling for this compound could involve:

Virtual Screening: Docking large virtual libraries of potential this compound derivatives against a panel of receptor structures to identify candidates with the highest predicted affinity and selectivity.

Binding Mode Analysis: Using simulations to visualize the precise molecular interactions—such as hydrogen bonds or hydrophobic interactions—between a ligand and a receptor. mdpi.com This information can explain why certain derivatives are more potent or selective than others and can guide further rational design. nrfhh.commdpi.com

Predictive ADME: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design process.

These computational approaches bridge the gap between basic research and preclinical testing, providing a multi-angled approach to refining drug design and predicting the pharmacological outcomes of novel this compound analogs. eujournal.org

Computational ToolApplicationPredictive Outcome
Molecular DockingSimulates the binding of a ligand to a receptor. nih.govPredicts binding affinity (strength) and binding pose (orientation). nrfhh.com
Virtual ScreeningDocks a large library of virtual compounds against a target.Identifies promising lead compounds for synthesis and testing.
ADME ModelingUses algorithms to predict pharmacokinetic properties.Assesses potential for blood-brain barrier penetration, intestinal absorption, etc.

Investigation of Modulatory Effects on Cellular and Molecular Pathways

The pharmacological effects of ergoline compounds are initiated by their binding to cell surface receptors, which in turn triggers a cascade of intracellular signaling events. nih.gov Understanding how this compound and its derivatives modulate these cellular and molecular pathways is crucial for elucidating their mechanisms of action.

Research on related dihydro-ergot alkaloids has begun to shed light on these processes. For example, studies on dihydroergotamine (B1670595) (DHET) have shown that it can affect the motility of bovine spermatozoa, and this effect is mediated through adrenergic receptors. nih.gov Co-incubation of sperm with DHET and an alpha-1 adrenergic receptor inhibitor (prazosin) led to a decrease in motility, suggesting the involvement of this specific pathway. nih.gov Similarly, O-acylated dihydrolysergol-I derivatives have been observed to act as antagonists at 5-HT2 receptors, directly modulating the cellular response to serotonin. nih.gov

Future investigations should aim to systematically map the downstream consequences of receptor binding by this compound derivatives, including:

Second Messenger Systems: Quantifying changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or intracellular calcium, following receptor activation or inhibition.

Protein Kinase Activation: Investigating the phosphorylation state and activity of key signaling proteins downstream of the target receptors, such as protein kinase A (PKA) or protein kinase C (PKC).

Gene Expression Profiling: Using transcriptomic techniques to analyze how the binding of a this compound derivative to its receptor ultimately alters the expression of specific genes within the cell.

By tracing the signal from the cell surface to the nucleus, researchers can build a comprehensive picture of the molecular mechanisms underlying the pharmacological effects of this versatile class of compounds.

Q & A

Q. What are the established synthetic pathways for 9,10-dihydrolysergol, and what factors influence yield optimization?

this compound is synthesized via hydrogenation of lysergol, a natural ergot alkaloid. Key steps include catalytic hydrogenation (e.g., using Pd/C or PtO₂) under controlled pressure (1–3 atm) and temperature (20–25°C) to reduce the 9,10-double bond while preserving the ergoline skeleton. Yield optimization depends on solvent choice (e.g., methanol or ethyl acetate), catalyst loading (5–10%), and reaction time (4–6 hrs). Impurities like over-reduced byproducts (e.g., tetrahydrolysergol) may form if hydrogenation conditions are too vigorous .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on:

  • 1H/13C NMR : Assignments of ergoline protons (e.g., C8-H at δ 6.55 ppm, C10-H₂ at δ 2.85–3.10 ppm) and diastereotopic methylene groups.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 241.1441 (calc. for C₁₆H₂₀N₂O).
  • Polarimetry : Specific rotation [α]D²⁵ = +12° (c = 1, MeOH) confirms stereochemical integrity.
    Cross-validation with reference spectra from databases like SciFinder ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste Disposal : Collect residues in sealed containers labeled for hazardous organic waste (UN3077). Aquatic toxicity requires strict containment to prevent environmental release .

Advanced Research Questions

Q. What stereochemical challenges arise during the oxidation of this compound, and how can they be resolved?

Oxidation with agents like MnO₂ or DDQ introduces regio- and stereoselectivity challenges. For example, oxidation at C8 may yield undesired epoxides or hydroxylated derivatives. Resolution strategies include:

  • Chiral Chromatography : Use of Chiralpak® columns to separate enantiomers.
  • Protecting Groups : Temporary protection of the indole nitrogen (e.g., with Boc) to direct oxidation to specific sites.
    Studies show that stereochemical outcomes are solvent-dependent; polar aprotic solvents (e.g., DMF) favor axial oxidation .

Q. How do contradictory data in NMR spectra of this compound derivatives arise, and what methodologies address these discrepancies?

Contradictions often stem from:

  • Dynamic Stereochemistry : Chair-flipping in ergoline derivatives causing signal splitting.
  • Solvent Effects : Deuterated chloroform vs. DMSO-d₆ altering proton coupling patterns.
    Resolution :
  • Variable-Temperature NMR : Identify coalescence temperatures for interconverting conformers.
  • COSY/HSQC : Correlate ambiguous proton and carbon signals to resolve overlapping peaks.
    For example, 1-N-substituted derivatives (e.g., 1-N-benzyl-9,10-dihydrolysergol) show split signals for C10-H₂ due to restricted rotation, resolved via 2D NMR .

Q. What advanced computational methods are used to predict the bioactivity of this compound analogs?

  • Molecular Docking : Simulations with serotonin (5-HT) receptors (e.g., 5-HT₂A) to assess binding affinity.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • MD Simulations : Track conformational stability of ergoline derivatives in lipid bilayers.
    Data from these methods correlate with in vitro assays, such as radioligand displacement studies .

Q. How can researchers design experiments to assess the metabolic stability of this compound in hepatic models?

Experimental Design :

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (0.5 mg/mL protein) and NADPH.
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 mins (sampling at 0, 15, 30, 60 mins).
  • CYP Inhibition Screening : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways.
    Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated using the in vitro t₁/₂ method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Dihydrolysergol
Reactant of Route 2
9,10-Dihydrolysergol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.